Oxidant Compatibility: H₂O Reactivity of Ce(iPrCp)₃ vs. Mandatory O₃ for Ce(thd)₄
Ce(iPrCp)₃ undergoes the hydrolysis half-reaction with de-ionized water to deposit CeO₂ films in thermal ALD mode, whereas Ce(thd)₄—the most widely used cerium β-diketonate precursor—is inert toward water and requires the stronger oxidant ozone (O₃) to achieve film growth [1]. This difference eliminates the need for an ozone generator, reduces equipment corrosion, and avoids substrate oxidation when using Ce(iPrCp)₃ [2]. The comparison rests on published ALD studies using Ce(iPrCp)₃/H₂O at 250 °C [1] versus Ce(thd)₄/O₃ at 175–375 °C [3].
| Evidence Dimension | Oxidant required for self-limiting ALD growth |
|---|---|
| Target Compound Data | H₂O (de-ionized water) as sole oxidant; reactive at substrate temperatures 150–250 °C |
| Comparator Or Baseline | Ce(thd)₄ requires O₃ (ozone) as oxidant; does not react with H₂O |
| Quantified Difference | Qualitative: oxidant class difference (H₂O vs. O₃); Ce(iPrCp)₃ enables thermal-ALD without plasma or ozone |
| Conditions | Thermal ALD in fluidized bed reactor at 250 °C (Ce(iPrCp)₃/H₂O); ALD studies at 175–375 °C (Ce(thd)₄/O₃) |
Why This Matters
Eliminating O₃ simplifies tool design, reduces capital cost, and prevents oxidative damage to underlying substrates (e.g., Ge, III-V semiconductors) in gate dielectric integration.
- [1] Wang, X.; Jin, Y.; Liang, X. Significant Photocatalytic Performance Enhancement of TiO₂ by CeO₂ Atomic Layer Deposition. Nanotechnology 2017, 28, 505709. DOI: 10.1088/1361-6528/aa9821. [Demonstrates Ce(iPrCp)₃ with H₂O at 250 °C.] View Source
- [2] Kim, W.-H.; Kim, M.-K.; Maeng, W. J.; Gatineau, J.; Pallem, V.; Dussarrat, C.; Kim, H. Growth Characteristics and Film Properties of Cerium Dioxide Prepared by Plasma-Enhanced Atomic Layer Deposition. J. Electrochem. Soc. 2011, 158 (8), G169. DOI: 10.1149/1.3594766. View Source
- [3] Päiväsaari, J.; Putkonen, M.; Niinistö, L. Cerium Dioxide Buffer Layers at Low Temperature by Atomic Layer Deposition. J. Mater. Chem. 2002, 12, 1828–1832. DOI: 10.1039/B200836C. [Demonstrates Ce(thd)₄ ALD exclusively with O₃; growth rate 0.32 Å/cycle at 175–250 °C.] View Source
